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Compound of Interest

Compound Name: Hastatoside

Cat. No.: B1163306

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hastatoside, an iridoid glycoside predominantly isolated from plants of the Verbena genus,
has garnered significant scientific interest due to its diverse pharmacological activities,
including sedative-hypnotic and anti-inflammatory effects. Accurate characterization of this
compound is paramount for its development as a potential therapeutic agent. This technical
guide provides a comprehensive overview of the spectral data and experimental protocols
essential for the unequivocal identification and characterization of Hastatoside.

Chemical Structure

Chemical Formula: C17H24011 Molecular Weight: 404.37 g/mol

The structure of Hastatoside consists of a cyclopentanopyran iridoid aglycone core linked to a
glucose molecule.

Spectroscopic Data for Hastatoside
Characterization

The structural elucidation of Hastatoside relies on a combination of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of
Hastatoside, providing information on the chemical environment, connectivity, and
stereochemistry of each proton and carbon atom.

Table 1: *H NMR Spectral Data of Hastatoside (400 MHz, D20)

S Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H-1 5.18 d 9.0

H-3 7.45 S

H-5 3.15 m

H-6a 2.20 m

H-6B 2.55 m

H-7 2.60 m

H-9 2.80 m

H-10 1.15 d 7.0

OCHs 3.75 S

H-1' 4.70 d 8.0

H-2' 3.30 t 8.0

H-3' 3.45 t 8.0

H-4' 3.40 t 8.0

H-5' 3.50 m

H-6'a 3.70 dd 12.0,5.0

H-6'b 3.90 dd 12.0, 2.0

Table 2: 13C NMR Spectral Data of Hastatoside (100 MHz, D20)[1]
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Carbon Chemical Shift (6, ppm)
C-1 95.2
C-3 152.0
C-4 110.5
C-5 40.1
C-6 215.0
C-7 45.3
C-8 85.1
C-9 50.2
C-10 151
C-11 168.5
OCHs 51.8
c-1' 99.8
Cc-2 73.5
C-3 76.8
C-4' 70.4
C-5 77.2
C-6' 61.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of Hastatoside, and its fragmentation pattern can offer valuable structural insights.

Table 3: Mass Spectrometry Data for Hastatoside
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lonization Mode Mass Analyzer Observed m/z lon
ESI- Q-TOF 403.1245 [M-H]-
ESI+ Q-TOF 427.1211 [M+Na]*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Hastatoside molecule.

Table 4: FT-IR Spectral Data of Hastatoside

Wavenumber (cm~—?) Intensity Assignment
O-H stretching (hydroxyl
3380 Strong, Broad g (hy y
groups)
2925 Medium C-H stretching (aliphatic)

C=0 stretching (a,3-

1710 Strong

unsaturated ester)
1640 Medium C=C stretching

C-O0 stretching (glycosidic
1075 Strong a (g

bond and alcohols)

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of Hastatoside.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
o Dissolve approximately 5-10 mg of purified Hastatoside in 0.5 mL of deuterium oxide (D20).

o Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

e IH NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters
include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical
parameters include a 30° pulse width, a relaxation delay of 2 seconds, and accumulation of
several thousand scans for adequate signal-to-noise ratio.

e 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the
spectrometer manufacturer to establish proton-proton and proton-carbon correlations for
complete structural assignment.

Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
e Phase and baseline correct the resulting spectra.

» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TSP).

UPLC-MS/MS Analysis

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a
tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization
(ESI) source.

Chromatographic Conditions:

e Column: Areversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 pm).
» Mobile Phase A: 0.1% formic acid in water.

» Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,
gradually increasing to elute the compound.
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e Flow Rate: 0.3 mL/min.
e Column Temperature: 30 °C.
e Injection Volume: 2 pL.
Mass Spectrometry Conditions:

« lonization Mode: ESI, typically in both positive and negative modes for comprehensive
analysis.

o Capillary Voltage: 3.0 kV.

o Cone Voltage: 30 V.

e Source Temperature: 120 °C.

o Desolvation Temperature: 350 °C.

e Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

o Place a small amount of the solid, purified Hastatoside sample directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.

Data Acquisition:

e Collect the spectrum over a range of 4000-400 cm™2.

e Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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e A background spectrum of the clean ATR crystal should be collected prior to sample
analysis.

Data Processing:
e The acquired spectrum is typically displayed in terms of transmittance or absorbance.

« |dentify and label the major absorption peaks.

Signaling Pathway and Biological Activity

Recent studies have shown that Hastatoside exerts some of its biological effects through the
modulation of specific signaling pathways. One such pathway is the Glycogen Synthase
Kinase-3[3 (GSK-3pB) / B-catenin pathway. Hastatoside has been found to inhibit the activity of
GSK-3[. This inhibition prevents the phosphorylation and subsequent degradation of 3-catenin,
allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it can
modulate the transcription of target genes involved in cellular processes like inflammation and
cell survival.
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Caption: Hastatoside inhibits GSK-3[3, leading to [3-catenin stabilization and gene transcription.
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Conclusion

This guide provides the essential spectral data and standardized experimental protocols for the
comprehensive characterization of Hastatoside. Adherence to these methodologies will ensure
the accurate identification and quality control of this promising natural product, facilitating
further research into its pharmacological properties and potential therapeutic applications. The
provided information on its interaction with the GSK-3[3/3-catenin signaling pathway offers a
starting point for mechanistic studies into its bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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